(R)-Methyl3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
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Overview
Description
®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 4-chlorophenyl acetic acid.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using reagents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The Boc group is used to protect amines during multi-step synthesis.
Biology
Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand enzyme specificity and mechanism.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for ®-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate depends on its application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate: The enantiomer of the compound, which might have different biological activities.
Methyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the chlorine atom, which might affect its reactivity and applications.
Uniqueness
The presence of the chlorine atom and the specific chiral configuration ® can influence the compound’s reactivity, making it unique compared to its analogs.
Properties
Molecular Formula |
C15H20ClNO4 |
---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
methyl (3R)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
InChI Key |
RIHNYKFQUWABML-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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